3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-ynoic acid
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Overview
Description
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-ynoic acid is a complex organic compound with the molecular formula C21H17NO4 and a molecular weight of 347.37 g/mol . This compound is notable for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azetidine ring, and a propiolic acid moiety. It is often used in organic synthesis and research due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-ynoic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Attachment of the Propiolic Acid Moiety: The final step involves coupling the azetidine derivative with propiolic acid under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the propiolic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-ynoic acid involves its reactivity with various biological and chemical targets. The Fmoc group serves as a protecting group, allowing selective reactions at other sites. The azetidine ring and propiolic acid moiety can participate in various chemical transformations, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a propiolic acid moiety.
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid: An alanine derivative with a similar Fmoc protecting group.
Uniqueness
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-ynoic acid is unique due to its combination of an azetidine ring, Fmoc protecting group, and propiolic acid moiety. This combination provides a versatile platform for various chemical reactions and applications in research and industry .
Properties
CAS No. |
2137554-06-2 |
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Molecular Formula |
C21H17NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]prop-2-ynoic acid |
InChI |
InChI=1S/C21H17NO4/c23-20(24)10-9-14-11-22(12-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,11-13H2,(H,23,24) |
InChI Key |
JRAYYAJKQSIVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#CC(=O)O |
Purity |
93 |
Origin of Product |
United States |
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